molecular formula C20H20FN3O3 B10979907 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide

Cat. No.: B10979907
M. Wt: 369.4 g/mol
InChI Key: UJZITJILPIVOMB-UHFFFAOYSA-N
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Description

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide is a complex organic compound that belongs to the class of pyridoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridoindole core, introduction of the fluorine atom, and subsequent functionalization to attach the furan and butanamide groups. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide

InChI

InChI=1S/C20H20FN3O3/c21-13-3-4-17-15(10-13)16-12-24(8-7-18(16)23-17)20(26)6-5-19(25)22-11-14-2-1-9-27-14/h1-4,9-10,23H,5-8,11-12H2,(H,22,25)

InChI Key

UJZITJILPIVOMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)NCC4=CC=CO4

Origin of Product

United States

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